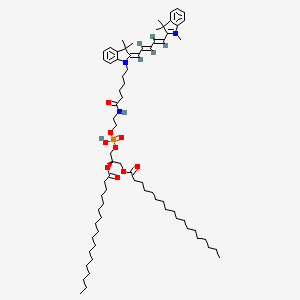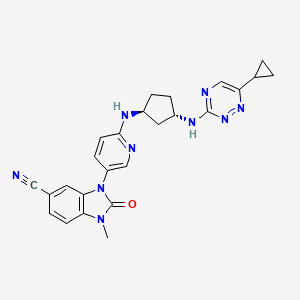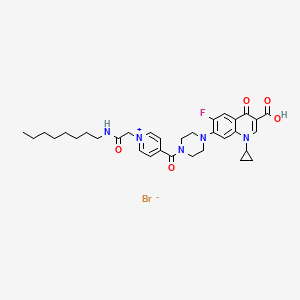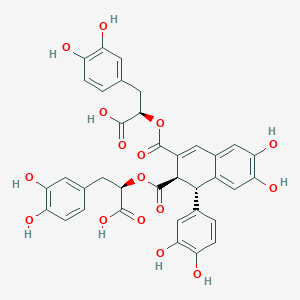
Hiv-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hiv-IN-8 is a compound that has garnered significant attention in the field of HIV research. It is an inhibitor that targets the integrase enzyme of the Human Immunodeficiency Virus (HIV). Integrase is crucial for the integration of viral DNA into the host genome, a key step in the HIV replication cycle. By inhibiting this enzyme, this compound can potentially prevent the proliferation of the virus within the host.
Vorbereitungsmethoden
The synthesis of Hiv-IN-8 involves several steps, including the preparation of intermediate compounds and the final assembly of the inhibitor. The synthetic route typically includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Final Assembly: The final step involves coupling the intermediates under specific reaction conditions to form this compound. This step may require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production: On an industrial scale, the production of this compound would involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Chemischer Reaktionen
Hiv-IN-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Hiv-IN-8 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of integrase inhibition and to develop new inhibitors.
Biology: It is used to study the role of integrase in the HIV replication cycle and to understand the molecular interactions between the virus and the host.
Medicine: It has potential therapeutic applications in the treatment of HIV infection. By inhibiting integrase, this compound can prevent the integration of viral DNA into the host genome, thereby reducing viral load and disease progression.
Industry: It can be used in the development of new antiretroviral drugs and in the screening of potential drug candidates.
Wirkmechanismus
Hiv-IN-8 exerts its effects by inhibiting the integrase enzyme of HIV. Integrase is responsible for the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. This compound binds to the active site of integrase, preventing it from catalyzing the integration reaction. This inhibition blocks the replication of the virus and reduces the viral load in the host.
Vergleich Mit ähnlichen Verbindungen
Hiv-IN-8 is unique compared to other integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:
Raltegravir: An integrase inhibitor that also targets the active site of integrase but has a different binding affinity and pharmacokinetic profile.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different chemical structure and pharmacokinetics.
Dolutegravir: A newer integrase inhibitor with a higher barrier to resistance and a longer half-life compared to this compound.
This compound stands out due to its unique chemical structure and specific interactions with the integrase enzyme, making it a valuable compound in HIV research and drug development.
Eigenschaften
Molekularformel |
C36H30O16 |
|---|---|
Molekulargewicht |
718.6 g/mol |
IUPAC-Name |
(2R)-2-[(1S,2R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31+,32+/m1/s1 |
InChI-Schlüssel |
VKWZFIDWHLCPHJ-ZRTHHSRSSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



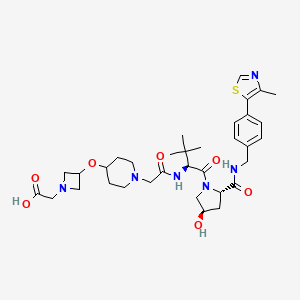

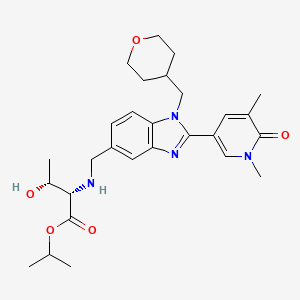
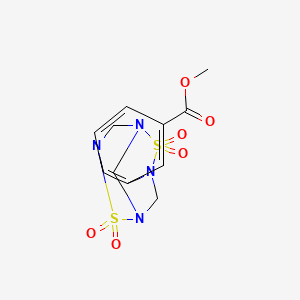
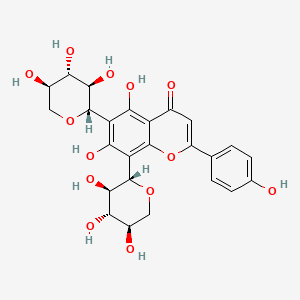

![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)



